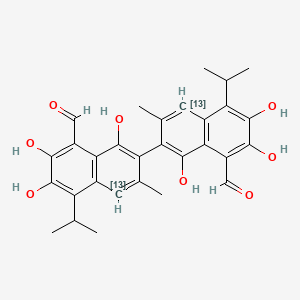
Gossypol-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gossypol-13C2 is a polyphenolic aldehyde derived from the cotton plant (genus Gossypium). It is a labeled form of gossypol, where two carbon atoms are replaced with the carbon-13 isotope. This compound is known for its biological activities, including antiviral, antitumor, and male contraceptive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gossypol-13C2 can be synthesized through the isolation of gossypol from cottonseed followed by isotopic labeling. The process involves the extraction of gossypol using organic solvents, followed by purification through chromatographic techniques . The isotopic labeling is achieved by incorporating carbon-13 during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from cottonseed, followed by isotopic enrichment. The process is optimized to ensure high yield and purity, utilizing advanced chromatographic methods for separation and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Gossypol-13C2 undergoes various chemical reactions, including:
Oxidation: Gossypol can be oxidized to form gossypolone.
Reduction: Reduction of gossypol leads to the formation of dihydrogossypol.
Substitution: Gossypol can undergo substitution reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Schiff base formation typically involves primary amines under acidic or basic conditions.
Major Products
Gossypolone: Formed through oxidation.
Dihydrogossypol: Formed through reduction.
Schiff Bases: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Gossypol-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in isotopic labeling studies to understand reaction mechanisms.
Biology: Investigated for its role in inhibiting enzymes and proteins involved in cell proliferation.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of male contraceptives and antiviral agents
Wirkmechanismus
Gossypol-13C2 exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. It also interferes with signaling pathways involved in cell adhesion, inflammation, and cell death. The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gossypol: The parent compound, known for its biological activities.
Gossypolone: An oxidized form of gossypol with similar properties.
Dihydrogossypol: A reduced form of gossypol with distinct biological activities.
Schiff Bases of Gossypol: Derivatives formed through substitution reactions
Uniqueness
Gossypol-13C2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies and tracking in biological systems. This labeling provides insights into the compound’s behavior and interactions at the molecular level, distinguishing it from its non-labeled counterparts .
Eigenschaften
Molekularformel |
C30H30O8 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7+1,8+1 |
InChI-Schlüssel |
QBKSWRVVCFFDOT-BFGUONQLSA-N |
Isomerische SMILES |
CC1=[13CH]C2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C([13CH]=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)

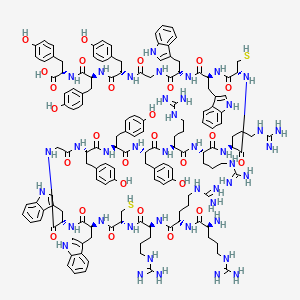
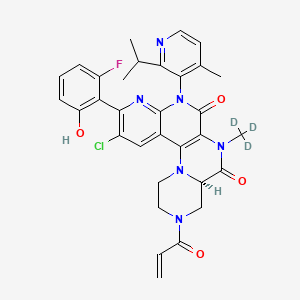
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
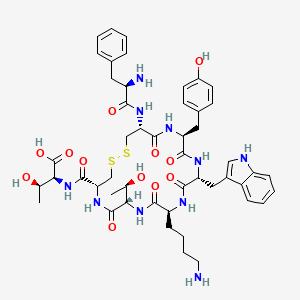
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
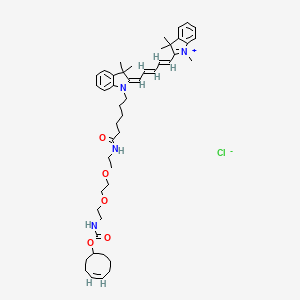
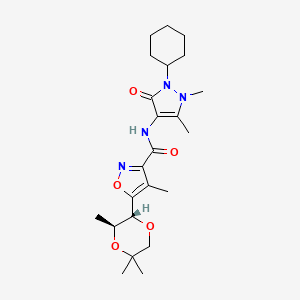

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)

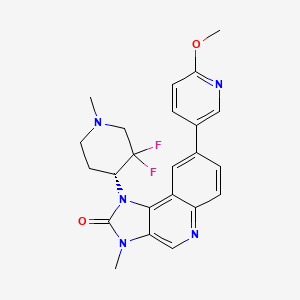
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
